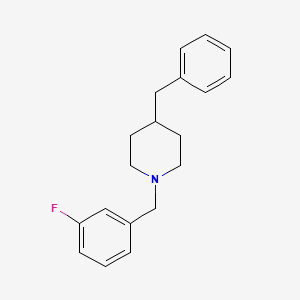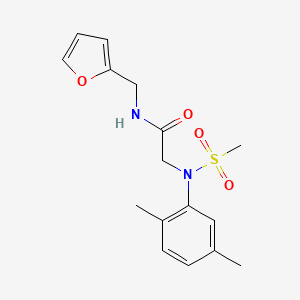![molecular formula C16H14O3 B5805887 3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5805887.png)
3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one, also known as DCF, is a heterocyclic organic compound that has been the subject of significant scientific research. This compound is synthesized using a variety of methods and has been shown to have potential applications in multiple fields, including pharmaceuticals, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of 3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. In studies on its antitumor properties, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In studies on its antiviral properties, this compound has been shown to inhibit the replication of certain viruses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In studies on its antitumor properties, this compound has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. In studies on its antiviral properties, this compound has been shown to inhibit the replication of certain viruses, including HIV. In studies on its agricultural applications, this compound has been shown to have a positive effect on plant growth and to act as a pesticide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one in lab experiments include its availability, ease of synthesis, and potential for use in multiple fields. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
Direcciones Futuras
There are many potential future directions for research on 3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one. In the pharmaceutical industry, further studies could be conducted to investigate its potential as a treatment for cancer, viral infections, and bacterial infections. In agriculture, further research could be conducted to investigate its potential as a plant growth regulator and as a pesticide. In materials science, further research could be conducted to investigate its potential use in organic light-emitting diodes and other electronic devices. Overall, this compound is a compound with significant potential for scientific research and development in multiple fields.
Métodos De Síntesis
The synthesis of 3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one can be achieved using a variety of methods. One common approach involves the reaction of 3,4-dimethylphenol with 3-methyl-2-butanone in the presence of a strong acid catalyst. Another method involves the reaction of 3,4-dimethylphenol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base catalyst. Both methods have been shown to be effective in producing high yields of this compound.
Aplicaciones Científicas De Investigación
3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one has been the subject of numerous scientific studies due to its potential applications in various fields. In the pharmaceutical industry, this compound has been shown to have antitumor, antiviral, and antibacterial properties. In agriculture, this compound has been studied for its potential use as a plant growth regulator and as a pesticide. In materials science, this compound has been investigated for its potential use as a fluorescent probe and in the development of organic light-emitting diodes.
Propiedades
IUPAC Name |
5,7-dimethyl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-8-6-12-14(15-13(8)9(2)7-18-15)10-4-3-5-11(10)16(17)19-12/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDBZLODHWAXID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5805805.png)
![2-(2,4-dichlorophenyl)-N'-[(3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5805810.png)
![1-[(2,6-dichlorophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5805817.png)
![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoic acid](/img/structure/B5805825.png)
![5-[(4-cyclohexylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5805835.png)
![2-cyano-3-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B5805843.png)
![2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5805851.png)
![N-(4-{[(3-ethynylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5805862.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-methyl-3-furamide](/img/structure/B5805872.png)

![4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5805893.png)
![6-ethyl-5-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5805898.png)
